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molecular formula C10H15NO B8367680 2-(4-Aminophenyl)butanol

2-(4-Aminophenyl)butanol

Cat. No. B8367680
M. Wt: 165.23 g/mol
InChI Key: MMDHWPRRPCMTBZ-UHFFFAOYSA-N
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Patent
US04391818

Procedure details

A solution was prepared from 12.9 g of 2-(4-nitrophenyl)butanol and 250 ml of absolute ethanol, 0.65 g of 10% palladium on charcoal catalyst was added and the mixture was hydrogenated in a Parr apparatus at about 2.7 atmospheres for 2 hours. The catalyst was removed by filtration and the solvent was evaporated from the filtrate to leave a crude oil which was purified by kugelrohr distillation (115° C. at 0.2 mm pressure) to give 2-(4-aminophenyl)butanol as a clear-white liquid.
Name
2-(4-nitrophenyl)butanol
Quantity
12.9 g
Type
reactant
Reaction Step One
Quantity
0.65 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH:10]([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:6][CH:5]=1)([O-])=O>[Pd].C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([CH:10]([CH2:13][CH3:14])[CH2:11][OH:12])=[CH:8][CH:9]=1

Inputs

Step One
Name
2-(4-nitrophenyl)butanol
Quantity
12.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(CO)CC
Name
Quantity
0.65 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated from the filtrate
CUSTOM
Type
CUSTOM
Details
to leave a crude oil which
DISTILLATION
Type
DISTILLATION
Details
was purified by kugelrohr distillation (115° C. at 0.2 mm pressure)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)C(CO)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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